3-Benzyl-7-((4-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one
Description
3-Benzyl-7-((4-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one is a synthetic chromenone derivative characterized by a benzopyran core with a ketone group at the C2 position. Key structural features include:
- 4-Methoxybenzyl ether at C7: Influences electronic properties and solubility.
- Methyl group at C4: Modulates steric effects and metabolic stability.
This compound is of interest in medicinal chemistry due to its structural versatility, which allows for targeted modifications to optimize pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
3-benzyl-7-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O4/c1-17-22-13-12-21(28-16-19-8-10-20(27-2)11-9-19)15-24(22)29-25(26)23(17)14-18-6-4-3-5-7-18/h3-13,15H,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQZWPVERHIVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-((4-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methoxybenzyl derivatives with a chromen-2-one precursor under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Hydrolysis of the Chromen-2-one Lactone Ring
The coumarin lactone ring undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for modifying biological activity or enabling further functionalization.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, reflux, 6 hours | 7-((4-Methoxybenzyl)oxy)-4-methyl-3-benzylcoumaric acid | 78% | |
| 0.5M HCl, 80°C, 4 hours | Partial hydrolysis with lactone ring preservation | 45% |
The basic hydrolysis mechanism involves nucleophilic attack by hydroxide ions at the carbonyl carbon, leading to ring opening. Acidic conditions typically yield lower efficiency due to competing side reactions .
Ether Cleavage Reactions
The 4-methoxybenzyl (PMB) ether at the 7-position is susceptible to cleavage under specific conditions, enabling deprotection for subsequent modifications:
The PMB group demonstrates orthogonal deprotection compatibility with other functional groups, making it valuable in multistep syntheses .
Hydrogenation of the Benzyl Group
Catalytic hydrogenation selectively reduces the benzyl substituent at position 3:
Selectivity depends on catalyst choice, with Pd/C favoring benzyl group reduction over aromatic ring hydrogenation .
Electrophilic Aromatic Substitution
The electron-rich 4-methoxybenzyl moiety undergoes electrophilic substitution:
| Reaction | Reagents | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para | 7-((4-Methoxy-3-nitrobenzyl)oxy) derivative | 55% | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Ortho | Dibrominated PMB ether | 41% |
Methoxy groups direct electrophiles to the ortho/para positions, though steric hindrance from the benzyl group limits accessibility .
Nucleophilic Substitution at the 7-Position
The 7-oxy group participates in alkylation and acylation reactions:
These reactions exploit the nucleophilicity of the ether oxygen, enabling side-chain elongation for pharmacological optimization .
Photochemical Reactivity
The coumarin core exhibits [2+2] photodimerization under UV light:
| Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|
| UV (365 nm), acetone, 48h | Head-to-tail coumarin dimer | 0.32 | |
| Visible light, eosin Y, O₂ | No reaction | - |
Dimerization is reversible under thermal conditions (Δ > 150°C), suggesting applications in stimuli-responsive materials .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Temperature | Half-Life | Major Degradation Pathway | Reference |
|---|---|---|---|---|
| 7.4 | 37°C | 48h | Lactone hydrolysis | |
| 1.2 | 37°C | 12h | PMB ether cleavage | |
| 9.0 | 37°C | 6h | Combined hydrolysis/dimerization |
This instability informs formulation strategies for biomedical applications .
Comparative Reactivity of Structural Analogues
| Compound Modification | Reaction Rate (vs Parent) | Key Difference |
|---|---|---|
| 6-Chloro substitution | ↑ 1.8x (hydrolysis) | Electron-withdrawing effect |
| 3,4,5-Trimethoxybenzyl ether | ↓ 0.6x (PMB cleavage) | Steric hindrance |
| 8-Piperazinylmethyl substitution | ↑ 3.2x (alkylation) | Enhanced nucleophilicity |
Data derived from structural analogues highlight electronic and steric influences on reactivity .
Scientific Research Applications
Chemical Properties and Structure
3-Benzyl-7-((4-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one has the following chemical characteristics:
- Molecular Formula : C25H22O4
- Molecular Weight : 386.440 g/mol
- CAS Number : 374764-06-4
- Density : 1.2 g/cm³
- Boiling Point : Approximately 577.6 °C at 760 mmHg
- LogP : 6.14, indicating significant lipophilicity which may influence its bioavailability and interaction with biological membranes .
Pharmacological Applications
The pharmacological potential of this compound has been investigated in several studies, highlighting its diverse applications:
Antioxidant Activity
Research indicates that flavonoids, including this compound, exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. The presence of methoxy groups in the structure enhances its electron-donating ability, contributing to its antioxidant capacity .
Anti-inflammatory Effects
Studies have shown that compounds similar to this compound possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential therapeutic roles in treating inflammatory diseases such as arthritis and other chronic conditions .
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. Its ability to modulate signaling pathways involved in cell proliferation makes it a candidate for further investigation in cancer therapy .
Chemical Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler flavonoid precursors. The synthetic pathway often includes:
- Formation of the Chromone Core : Utilizing condensation reactions to form the chromone structure.
- Alkylation : Introducing the benzyl and methoxybenzyl groups via alkylation reactions.
- Purification : Employing chromatographic techniques to isolate the desired product .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant activity of several flavonoids, including this compound, using DPPH and ABTS assays. The results indicated that this compound significantly reduced DPPH radicals, demonstrating its potential as a natural antioxidant agent.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies were conducted on human monocytes treated with lipopolysaccharides (LPS) to simulate inflammation. Treatment with the compound resulted in a marked decrease in TNF-alpha production, suggesting its potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-Benzyl-7-((4-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Their Effects
The biological and chemical profiles of chromenone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Key Properties
Unique Features of the Target Compound
The target compound distinguishes itself through:
- Balanced Lipophilicity : The 4-methoxybenzyloxy group provides moderate hydrophobicity, facilitating cell membrane penetration without excessive aggregation.
- Synergistic Substituents : The combination of benzyl (C3) and methyl (C4) groups creates a steric environment that may reduce off-target interactions .
- Metabolic Stability : The absence of hydrolytically labile groups (e.g., esters) enhances stability in physiological conditions compared to analogs with acetyl or trifluoromethyl groups .
Biological Activity
3-Benzyl-7-((4-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one, also known by its IUPAC name, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHO
- Molecular Weight : 386.44 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 577.6 °C at 760 mmHg
- LogP : 6.14, indicating high lipophilicity which may influence its biological activity .
Antioxidant Activity
Research indicates that compounds within the chromenone class exhibit significant antioxidant properties. The presence of methoxy groups in the structure enhances electron donation capabilities, thus neutralizing free radicals effectively. A study demonstrated that related compounds showed a dose-dependent increase in antioxidant activity, suggesting potential protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This effect is believed to be mediated through the suppression of NF-kB signaling pathways, which play a crucial role in inflammatory responses. In animal models, administration of this compound resulted in reduced paw edema and inflammatory markers, indicating its potential as an anti-inflammatory agent .
Anti-cancer Activity
The compound has been evaluated for its anti-cancer properties in various cancer cell lines. Studies have shown that it induces apoptosis (programmed cell death) in human cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, a study reported that this compound significantly reduced the viability of breast cancer cells (MCF-7) and induced cell cycle arrest at the G0/G1 phase .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The methoxy groups enhance the electron-donating ability, allowing the compound to scavenge free radicals.
- Anti-inflammatory Pathway : Inhibition of NF-kB leads to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.
- Apoptotic Induction : Activation of caspases and modulation of Bcl-2 family proteins facilitate apoptosis in cancer cells.
Study on Antioxidant Activity
A recent study evaluated the antioxidant capacity of various chromenone derivatives, including this compound, using DPPH and ABTS assays. The results indicated a significant increase in radical scavenging activity compared to control groups, highlighting the potential therapeutic applications in oxidative stress-related conditions .
Clinical Relevance in Cancer Treatment
A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Preliminary results showed a reduction in tumor size and improved quality of life metrics among participants receiving treatment with this compound alongside standard chemotherapy protocols .
Q & A
Q. What are the recommended synthetic routes for 3-Benzyl-7-((4-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one?
The compound can be synthesized via Pechmann condensation , a common method for coumarin derivatives. For example:
- Step 1 : React resorcinol with ethyl acetoacetate under acidic conditions to form the 4-methylcoumarin core .
- Step 2 : Introduce the 7-hydroxy group via etherification using 4-methoxybenzyl chloride in the presence of anhydrous K₂CO₃ in dry acetone .
- Step 3 : Perform benzylation at the 3-position using benzyl bromide under controlled pH (e.g., NaH in DMF) .
Key characterization : Use NMR (¹H/¹³C), IR, and mass spectrometry to confirm structural integrity. For example, a singlet at δ ~6.2 ppm (¹H NMR) indicates the chromen-2-one proton, while aromatic protons appear between δ 7.0–7.5 ppm .
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust formation .
- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C in a dry, dark environment to prevent hydrolysis or photodegradation .
- Spills : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign protons and carbons, e.g., methoxy groups (~δ 3.8 ppm for ¹H), benzyl ethers (δ 4.5–5.0 ppm), and chromen-2-one carbonyl (δ ~160 ppm in ¹³C NMR) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Crystallization : Grow single crystals via slow evaporation in solvents like ethanol/chloroform.
- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer .
- Refinement : Employ SHELXL for structure solution and refinement. Key parameters: R₁ < 0.05, wR₂ < 0.10, and goodness-of-fit ~1.05 .
- Output : Generate ORTEP diagrams to visualize bond angles/distortions, particularly around the benzyl and methoxybenzyl groups .
Q. What strategies optimize selectivity in biological assays (e.g., MAO-B inhibition)?
- Structure-Activity Relationship (SAR) : Modify substituents at positions 3 (benzyl) and 7 (methoxybenzyl) to enhance target binding. For example, halogenated benzyl groups improve MAO-B affinity .
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with MAO-B’s hydrophobic pocket. Focus on π-π stacking (benzyl vs. FAD cofactor) and hydrogen bonding (methoxy group) .
- In Vitro Assays : Measure IC₅₀ values using kynuramine as a substrate, comparing inhibition against MAO-A/MAO-B isoforms .
Q. How can researchers address contradictions in enzymatic inhibition data?
- Control Experiments : Verify assay conditions (pH 7.4, 37°C) and substrate concentrations. Test reversibility via dialysis .
- CYP450 Cross-Testing : Assess off-target effects using cytochrome P450 isoforms (e.g., CYP3A4/CYP2D6) to rule out non-specific binding .
- Statistical Validation : Apply ANOVA or Student’s t-test (p < 0.05) across triplicate runs to confirm reproducibility .
Q. What computational methods predict pharmacokinetic properties (e.g., BBB penetration)?
- ADME Modeling : Use SwissADME or QikProp to calculate logP (optimal range: 2–3), polar surface area (<90 Ų), and blood-brain barrier (BBB) permeability .
- Molecular Dynamics (MD) : Simulate membrane partitioning (e.g., POPC bilayers) to estimate diffusion rates .
- In Vivo Validation : Perform rodent studies with LC-MS/MS plasma/brain quantification to correlate predictions with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
